molecular formula C17H14N2O4S B1677831 Oxamflatin CAS No. 151720-43-3

Oxamflatin

Cat. No.: B1677831
CAS No.: 151720-43-3
M. Wt: 342.4 g/mol
InChI Key: QRPSQQUYPMFERG-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxamflatin is a hydroxamate-based histone deacetylase (HDAC) inhibitor that selectively targets class I and II HDAC enzymes, including HDAC1, HDAC3, and HDAC6 . Initially identified for its ability to reverse the malignant phenotype of K-ras-transformed NIH3T3 cells by inducing JunD expression , it has since been recognized for its antitumor activity, morphological effects on cancer cells, and role in enhancing somatic cell nuclear transfer (SCNT) embryo development . This compound inhibits HDAC activity in the nanomolar range (IC50 ~15 nM for HDAC1), leading to hyperacetylation of histones (e.g., H3K9, H3K18, H4K5), chromatin remodeling, and altered gene expression . It also modulates DNA methylation, apoptosis-related genes (e.g., Bax, Bcl-XL), and pluripotency markers (e.g., OCT4, SOX2) in SCNT embryos, improving blastocyst quality and developmental rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamflatin involves several steps, starting with the preparation of the key intermediate, which is then subjected to various chemical reactions to form the final product. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compound through a series of reactions, including sulfonation and amination.

    Coupling Reaction: The intermediate is then coupled with a suitable reagent to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxamflatin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Oxamflatin has a wide range of scientific research applications, including:

Mechanism of Action

Oxamflatin exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histones. This results in changes in gene expression, particularly the upregulation of genes involved in cell cycle regulation and apoptosis. The inhibition of histone deacetylase disrupts the normal function of tumor cells, leading to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Trichostatin A (TSA)

  • Class : Hydroxamic acid .
  • Potency: Comparable to Oxamflatin (nanomolar IC50) but less frequently used in vivo due to toxicity .
  • Key Differences :
    • TSA is a reference standard in HDAC inhibitor research but has lower clinical applicability due to poor pharmacokinetics .
    • This compound demonstrates superior efficacy in SCNT embryo development, increasing blastocyst rates by ~25% vs. controls, whereas TSA shows variable results depending on species and concentration .

Vorinostat (SAHA)

  • Class : Hydroxamic acid .
  • Potency : Less potent than this compound (micromolar IC50) .
  • Key Differences :
    • SAHA is FDA-approved for cutaneous T-cell lymphoma but shows weak reactivation of latent HIV-1 compared to this compound .
    • This compound induces stronger upregulation of p21 and downregulation of cyclin D1, enhancing G1 cell cycle arrest in cancer cells .

Scriptaid

  • Class : Hydroxamic acid .
  • Potency : Similar to this compound but requires higher concentrations (500 nM vs. 150 nM for equivalent effects) .
  • Key Differences :
    • In porcine SCNT, this compound yields more live births (22 vs. 15 piglets) and lower embryonic mortality than Scriptaid .
    • Scriptaid lacks efficacy in reactivating latent HIV-1, unlike this compound .

Apicidin

  • Class : Cyclic tetrapeptide .
  • Potency : Similar to this compound against HDAC3 (IC50 <10 nM) .
  • Key Differences :
    • Both compounds reactivate latent HIV-1 via HDAC3 inhibition, but Apicidin is less effective in improving SCNT embryo development .
    • This compound uniquely enhances α-tubulin acetylation, stabilizing microtubules in SCNT embryos .

Sodium Butyrate

  • Class : Short-chain fatty acid .
  • Potency : Millimolar IC50, making it ~1,000-fold less potent than this compound .
  • Key Differences :
    • Sodium butyrate broadly inhibits HDACs but causes off-target metabolic effects, whereas this compound’s hydroxamate group ensures selective HDAC binding .

Data Table: Comparative Analysis of HDAC Inhibitors

Compound Class HDAC Specificity IC50 (HDAC1) Key Applications
This compound Hydroxamic acid HDAC1, 3, 6, 8 15 nM SCNT embryos, HIV-1 reactivation, cancer
TSA Hydroxamic acid Pan-HDAC 3 nM Research standard, limited clinical use
SAHA Hydroxamic acid HDAC1-3, 6, 8 10 μM Cutaneous T-cell lymphoma
Scriptaid Hydroxamic acid HDAC1, 3 500 nM SCNT embryos (less efficient than this compound)
Apicidin Cyclic tetrapeptide HDAC3 10 nM Antiparasitic, HIV-1 reactivation
Sodium Butyrate Short-chain fatty acid HDAC1, 2, 3 1 mM Colorectal cancer, limited by potency

Key Research Findings

SCNT Embryo Development :

  • This compound (1 μM for 15 h) increases porcine blastocyst rates from 10.3% to 25.5% by enhancing H3K9/H4K5 acetylation and reducing HDAC1 expression .
  • In bovine SCNT, it improves inner cell mass (ICM) cell numbers and represses apoptosis via Bcl-XL upregulation .

Antitumor Activity :

  • This compound inhibits HeLa cell proliferation (IC50 0.72 μg/mL) and induces p21-mediated G1 arrest, outperforming SAHA in ovarian cancer models .

HIV-1 Reactivation :

  • This compound and Apicidin reactivate latent HIV-1 at 500 nM by targeting HDAC3, unlike SAHA or Scriptaid .

Species-Specific Variability :

  • While effective in porcine, bovine, and murine models, this compound fails to enhance development in buffalo-pig interspecies SCNT embryos, highlighting protocol and species dependencies .

Biological Activity

Oxamflatin is a histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various types of cancer and regenerative medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell lines, and implications for clinical use.

This compound exerts its biological effects primarily through the inhibition of HDACs, which play a crucial role in the regulation of gene expression by modifying histones. By inhibiting these enzymes, this compound leads to increased histone acetylation, resulting in a more open chromatin structure and enhanced transcriptional activity. This mechanism is particularly relevant in cancer biology, where aberrant HDAC activity is often observed.

Key Findings:

  • Histone Acetylation : this compound increases acetylation levels of histones H3K9 and H3K18 in embryos, which correlates with improved developmental potential in somatic cell nuclear transfer (SCNT) embryos .
  • Gene Expression Modulation : It suppresses pro-apoptotic genes such as Bax while upregulating anti-apoptotic genes like Bcl-XL, as well as pluripotency markers including OCT4 and SOX2 .

Effects on Cancer Cell Lines

This compound has shown significant cytotoxic effects across various cancer cell lines, including ovarian and endometrial cancers.

Ovarian Cancer

In studies involving OVCAR-5 and SKOV-3 ovarian cancer cell lines, this compound induced morphological changes and decreased cell viability. The compound inhibited DNA synthesis and cell proliferation, as evidenced by BrdU incorporation assays and Ki-67 immunostaining. Notably, it downregulated oncogenes such as c-Myc and CDK4 while upregulating tumor suppressor p21 .

Endometrial Cancer

Research indicates that this compound induces apoptosis in endometrial cancer cells through both mitochondrial and death receptor pathways. A significant reduction in cell proliferation was observed, with up to 95% reduction in specific endometrial cancer cell lines following treatment with sub-micromolar concentrations of this compound .

Summary of Research Findings

Study Cell Line Concentration Effect Mechanism
Bovine SCNT0.5–1 µMIncreased blastocyst qualityEnhanced histone acetylation, reduced apoptosis
OVCAR-5/SKOV-3nM rangeDecreased viabilityInhibition of HDACs, modulation of gene expression
Endometrial0.75 µM95% reduction in Ark2 cellsInduction of apoptosis via multiple pathways

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Nuclear Reprogramming : A study demonstrated that this compound significantly improved the quality of SCNT embryos by enhancing epigenetic reprogramming and reducing apoptosis rates .
  • Cancer Treatment : In clinical settings, this compound's ability to induce apoptosis in resistant ovarian cancer cases suggests potential for combination therapies aimed at overcoming drug resistance .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Oxamflatin in epigenetic research?

this compound is a hydroxamic acid-derived histone deacetylase (HDAC) inhibitor that selectively targets class I and II HDACs. It increases histone acetylation by blocking HDAC activity, leading to chromatin relaxation and enhanced transcriptional activation. This mechanism facilitates nuclear reprogramming in somatic cell nuclear transfer (SCNT) embryos by improving access to reprogramming factors .

Q. How does this compound enhance the developmental potential of cloned embryos?

this compound treatment improves blastocyst formation rates and reduces apoptosis in SCNT embryos by modulating histone acetylation (e.g., AcH3K9 and AcH4K5) and DNA methylation. For example, in bovine SCNT embryos, 1 µM this compound increased blastocyst rates from 30.2% (control) to 41.1% by upregulating pluripotency genes like POU5F1 and stabilizing the cytoskeleton through α-tubulin acetylation .

Advanced Research Questions

Q. How do researchers determine the optimal this compound concentration for species-specific SCNT protocols?

Dose-response experiments are critical. For bovine embryos, 0.5–1 µM this compound applied for 12 hours post-activation significantly improves development, while concentrations ≥5 µM show toxicity. In porcine models, 1 µM for 15 hours enhances blastocyst rates (25.5% vs. 10.3% control). Researchers use HDAC activity assays and immunofluorescence to validate efficacy, ensuring a balance between histone hyperacetylation and embryo viability .

Q. What methodological considerations are critical when analyzing this compound-induced epigenetic changes?

  • Histone Acetylation : Quantify AcH3K9/AcH4K5 via immunofluorescence or Western blot at key developmental stages (e.g., pronuclear, 2-cell, blastocyst).
  • DNA Methylation : Use bisulfite sequencing to assess global 5-methylcytosine (5-mC) levels in satellite regions or pluripotency gene promoters.
  • Gene Expression : Apply qPCR to measure HDAC1, DNMT1, and pluripotency markers (POU5F1, NANOG). Statistical rigor is ensured using nested ANOVA for methylation data and chi-squared tests for developmental rates .

Q. How do conflicting data on this compound’s efficacy across studies inform experimental design?

Discrepancies in effective concentrations (e.g., 150–300 nM in murine vs. 1 µM in bovine models) highlight species-specific HDAC sensitivity and treatment duration variability. Researchers must:

  • Standardize protocols (e.g., post-activation exposure time, culture media).
  • Include positive controls (e.g., Scriptaid, another HDAC inhibitor) to benchmark results.
  • Replicate findings across multiple embryo batches to account for biological variability .

Q. What advanced techniques validate this compound’s role in nuclear reprogramming?

  • Single-Embryo RNA Sequencing : Identifies transcriptomic changes in treated vs. untreated embryos.
  • Chromatin Accessibility Assays (ATAC-seq): Maps open chromatin regions post-treatment.
  • Live-Cell Imaging : Tracks real-time cytoskeletal dynamics (e.g., α-tubulin stabilization) during reprogramming .

Q. Methodological Insights from Key Studies

  • Bovine SCNT Optimization : 1 µM this compound for 12 hours in G1.3 medium increases blastocyst cell counts (34.6 ± 2.4 vs. control) and reduces apoptosis (≤2 apoptotic cells/blastocyst) .
  • Porcine HDAC Inhibition : 1 µM this compound reduces HDAC activity by 40% in pronuclear-stage embryos, correlating with elevated POU5F1 expression (2.5-fold vs. control) .

Properties

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSQQUYPMFERG-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417739
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-43-3
Record name Oxamflatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name oxamflatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxamflatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxamflatin
Oxamflatin
Oxamflatin
Oxamflatin
Oxamflatin
Oxamflatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.